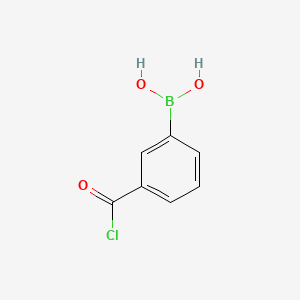

3-Chlorocarbonylphenylboronic Acid

Overview

Description

Molecular Structure Analysis

The molecular structure of 3-Chlorocarbonylphenylboronic acid has been studied using various techniques. Geometry optimization was performed for the possible conformations of similar compounds using the DFT/B3LYP method with the 6-311++G (d, p) basis set . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .Scientific Research Applications

Luminescent Agents for Imaging

One application of related compounds involves the development of luminescent agents for biological imaging. The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, for example, is a thiol-reactive luminescent agent that accumulates in mitochondria, demonstrating the potential for specific targeting in fluorescence microscopy (Amoroso et al., 2008).

Enhanced Tumor Targeting and Penetration

Phenylboronic acid-decorated nanoparticles (NPs) have been developed for tumor-targeted drug delivery. Modification of conventional gelatin NPs with 3-carboxyphenylboronic acid significantly enhances their tumor-homing activity, thus improving tumor accumulation and antitumor effect. This strategy indicates a promising approach for enhancing the effectiveness of cancer therapies (Wang et al., 2016).

Synthesis of Aryl/Heteroaryl Compounds

3-Chlorophenylboronic acid has been used to promote the efficient synthesis of 3-substituted indole derivatives through an aza-Friedel–Crafts reaction. This process highlights its utility in the synthesis of complex organic molecules under mild reaction conditions, offering excellent yields and simple experimental workup (Goswami et al., 2015).

Advanced Materials and Sensors

Phenylboronic acid-decorated polymeric nanomaterials have been extensively studied for their potential in diagnostic and therapeutic applications. The unique chemistry of phenylboronic acid, capable of forming reversible complexes with polyols, enables its use in the development of drug delivery systems and biosensors, particularly those targeting glucose and sialic acid interactions (Lan & Guo, 2019).

Analytical Chemistry Applications

3-Chloropropane-1,2-diol determination in liquid hydrolyzed vegetable proteins highlights the use of phenylboronic acid derivatives in analytical chemistry for specific compound detection. This methodology showcases the versatility of phenylboronic acid derivatives in enhancing detection sensitivity and specificity in complex matrices (Plantinga et al., 1991).

Mechanism of Action

Target of Action

3-Chlorocarbonylphenylboronic Acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound’s properties have been tailored for application under specific sm coupling conditions . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would be an interesting area for future research.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds. On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain boronic acids, like cyclobutylboronic acid, decompose in air . Therefore, the stability of this compound could potentially be affected by exposure to air. The reaction conditions, such as temperature and pH, could also influence the compound’s action and efficacy in the SM coupling reaction .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols, including the hydroxyl groups present in carbohydrates and glycoproteins . This property makes them useful in the field of bioconjugation and sensing .

Cellular Effects

The cellular effects of 3-Chlorocarbonylphenylboronic Acid are currently unknown. Boronic acids have been shown to have effects on cells. For example, certain boronic acids have been found to have antitubercular effects by targeting mycobacterial specific extracellular glycans .

Molecular Mechanism

Boronic acids are known to interact with biomolecules through the formation of boronate esters with diols . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable under physiological conditions .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds .

Subcellular Localization

The localization of molecules within cells can be influenced by various factors, including their size, charge, and the presence of specific targeting signals .

Properties

IUPAC Name |

(3-carbonochloridoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHGXUQQIIYAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270685 | |

| Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332154-58-2 | |

| Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332154-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)

![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)

![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992927.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992932.png)

![(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2992933.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992934.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)